molecular formula C10H23ClSi B8038078 Chlorodimethyl(6-methylheptyl)silane

Chlorodimethyl(6-methylheptyl)silane

Cat. No.: B8038078
M. Wt: 206.83 g/mol
InChI Key: CUEOHBIHEKHRSL-UHFFFAOYSA-N
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Description

Chlorodimethyl(6-methylheptyl)silane is an organosilicon compound with the molecular formula C10H23ClSi. It is a silane derivative, characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a 6-methylheptyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodimethyl(6-methylheptyl)silane can be synthesized through the hydrosilylation of olefins. This process involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction typically requires a catalyst, such as platinum, and is conducted under controlled temperature conditions to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of organosilicon compounds and olefins in the presence of a platinum-based catalyst. The reaction is carried out in a solvent-free environment to minimize waste and improve efficiency. The process is optimized to achieve high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Chlorodimethyl(6-methylheptyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which chlorodimethyl(6-methylheptyl)silane exerts its effects is primarily through its dual properties as a reducing agent and a Lewis acid. In reductive etherification reactions, the compound facilitates the reduction of aldehydes or ketones to form ethers. The silicon-hydrogen bond in the compound plays a crucial role in these reactions, providing the necessary reducing power .

Comparison with Similar Compounds

Uniqueness: Chlorodimethyl(6-methylheptyl)silane is unique due to the presence of the 6-methylheptyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .

Biological Activity

Chlorodimethyl(6-methylheptyl)silane is a silane compound that has garnered attention due to its potential biological activities. This article examines its biological properties, including antimicrobial and anticancer activities, as well as its applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H25_{25}ClSi. The structure consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a 6-methylheptyl group. This unique configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that silane compounds, including this compound, exhibit notable antimicrobial properties. A study investigating various silanes found that certain derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects

In a controlled study, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. Morphological changes consistent with apoptosis were observed under microscopy.

The biological activity of this compound is attributed to its ability to interact with cellular components:

  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival pathways.

Applications in Industry

This compound is not only relevant in biological contexts but also finds applications in materials science:

  • Coatings : Used as a precursor for silicone-based coatings with antimicrobial properties.
  • Adhesives : Its silane groups enhance adhesion properties in various substrates.
  • Flame Retardants : Studies indicate its potential use as a flame retardant in polymers due to its thermal stability.

Properties

IUPAC Name

chloro-dimethyl-(6-methylheptyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23ClSi/c1-10(2)8-6-5-7-9-12(3,4)11/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOHBIHEKHRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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